molecular formula C10H13NO2 B104690 1-(2-Amino-5-methoxyphenyl)propan-1-one CAS No. 60997-56-0

1-(2-Amino-5-methoxyphenyl)propan-1-one

Cat. No.: B104690
CAS No.: 60997-56-0
M. Wt: 179.22 g/mol
InChI Key: NNMMVFLYTHFVGU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)propan-1-one (CAS 23042-77-5) is an aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 5-position . Its moderate solubility in organic solvents and applications in synthetic chemistry (e.g., as an intermediate for pharmaceuticals or agrochemicals) are notable .

Properties

CAS No.

60997-56-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

NNMMVFLYTHFVGU-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC(=C1)OC)N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)N

Synonyms

2-Amino-5-methoxypropiophenone;  1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with propanone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Structural Analogs and Key Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-(2-Amino-5-methoxyphenyl)propan-1-one 2-NH₂, 5-OCH₃ C₁₀H₁₃NO₂ Nucleophilic amino group; used in coupling reactions
4-Fluoromethcathinone (4-FMC) 4-F, 2-NHCH₃ C₁₀H₁₂FNO Pharmacologically active (CNS effects); halogen enhances lipophilicity
1-(2-Amino-4,5-dimethoxyphenyl)propan-1-one 2-NH₂, 4-OCH₃, 5-OCH₃ C₁₁H₁₅NO₃ Increased electron donation; potential use in alkaloid synthesis
1-(4-Ethoxyphenyl)-1-butanone 4-OCH₂CH₃ C₁₁H₁₄O₂ Ethoxy group improves solubility; used in oxime formation
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Br, 4-Cl C₉H₈BrClO Halogen substituents enhance electrophilicity; precursor for cross-coupling
Key Observations:
  • Amino vs. Alkylamino Groups: The primary amino group in this compound enables nucleophilic substitution, whereas secondary amines (e.g., 4-FMC’s -NHCH₃) are associated with bioactivity in cathinone derivatives .
  • Methoxy vs. Halogen Substituents : Methoxy groups donate electron density, stabilizing the aromatic ring, while halogens (e.g., 4-F in 4-FMC or 3-Br/4-Cl in halogenated analogs) increase electrophilicity and lipophilicity .
  • Positional Effects : Substituents at the 2-position (e.g., -NH₂) direct reactivity toward ortho/para sites, influencing regioselectivity in coupling reactions .
Table 2: Reactivity in Coupling Reactions
Compound Reaction Type Product Yield Notes Reference
This compound C-O coupling 62–70% Selective α-position coupling; benzylic positions remain intact
1-(4-Ethylphenyl)propan-1-one C-O coupling 61% Ethyl group sterically hinders reactivity compared to methoxy
1-(3,4-Dimethoxyphenyl)propan-1-one Enantioselective α-arylation 85% ee Cu(I)-bis(phosphine) system achieves high enantioselectivity
Key Findings:
  • Selectivity: The amino and methoxy groups in this compound enhance α-position reactivity in coupling reactions, avoiding interference from benzylic hydrogens .
  • Steric and Electronic Effects : Bulky substituents (e.g., ethyl in 1-(4-Ethylphenyl)propan-1-one) reduce yields, while electron-donating groups (e.g., methoxy) improve reaction efficiency .

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